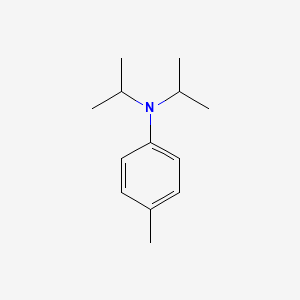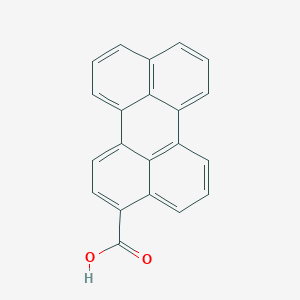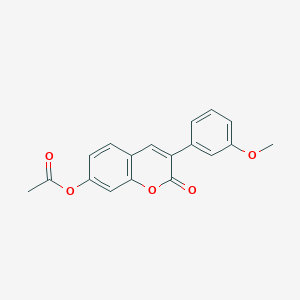
3-(3-Methoxyphenyl)-2-oxo-2h-chromen-7-yl acetate
Overview
Description
3-(3-Methoxyphenyl)-2-oxo-2h-chromen-7-yl acetate, also known as apigenin-7-O-acetate, is a flavonoid compound that is widely found in various plants. It has been extensively studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective effects.
Scientific Research Applications
3-(3-Methoxyphenyl)-2-oxo-2h-chromen-7-yl acetate has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anticancer, and neuroprotective effects in various in vitro and in vivo studies. For instance, it has been reported to inhibit the production of pro-inflammatory cytokines and chemokines in macrophages, which are key mediators of inflammation. It has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, it has been demonstrated to protect against oxidative stress and neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-2-oxo-2h-chromen-7-yl acetate is not fully understood, but it is believed to involve multiple pathways. It has been shown to modulate the activity of various enzymes and signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. It also interacts with various receptors, such as the estrogen receptor and GABAA receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines and chemokines, such as IL-1β, IL-6, TNF-α, and MCP-1, in macrophages and other immune cells. It has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells through various mechanisms, such as the activation of caspases and the inhibition of PI3K/Akt and MAPK pathways. Moreover, it has been demonstrated to protect against oxidative stress and neuroinflammation in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(3-Methoxyphenyl)-2-oxo-2h-chromen-7-yl acetate in lab experiments is its wide range of potential therapeutic properties, which makes it a versatile compound for various applications. Moreover, it is relatively easy to synthesize or extract from natural sources, which makes it readily available for research purposes. However, one of the limitations is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may hinder the development of targeted therapies based on this compound.
Future Directions
There are several future directions for the research on 3-(3-Methoxyphenyl)-2-oxo-2h-chromen-7-yl acetate. One direction is to further elucidate its mechanism of action, which may provide insights into its potential therapeutic targets and improve the development of targeted therapies based on this compound. Another direction is to explore its potential applications in other diseases, such as autoimmune diseases and metabolic disorders. Moreover, the development of more efficient methods for the synthesis and extraction of this compound may facilitate its use in various research applications.
properties
IUPAC Name |
[3-(3-methoxyphenyl)-2-oxochromen-7-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-11(19)22-15-7-6-13-9-16(18(20)23-17(13)10-15)12-4-3-5-14(8-12)21-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQUSRUQFABOBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70280473 | |
| Record name | 3-(3-methoxyphenyl)-2-oxo-2h-chromen-7-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70280473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7401-76-5 | |
| Record name | NSC17059 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17059 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(3-methoxyphenyl)-2-oxo-2h-chromen-7-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70280473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







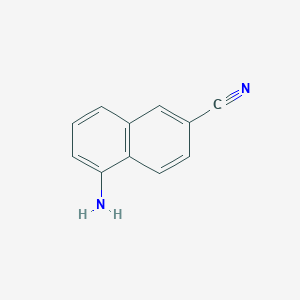

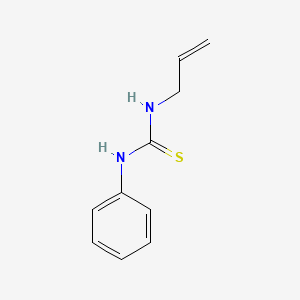
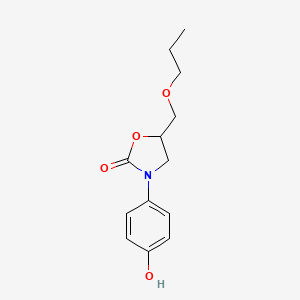

![6-Phenylbenzo[d]thiazol-2-amine](/img/structure/B3056694.png)
![Ethyl benzo[f]quinoline-3-carboxylate](/img/structure/B3056695.png)
![4-[(Hydrazinecarbonyl)amino]benzoic acid](/img/structure/B3056697.png)
